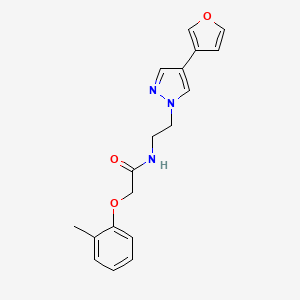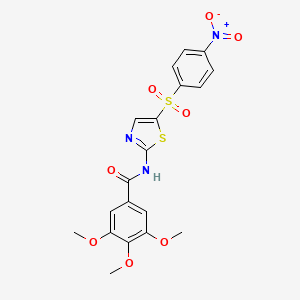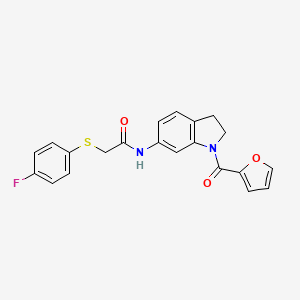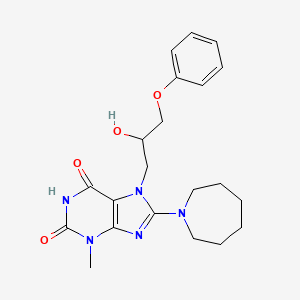
(E)-3-(2-chlorophenyl)-N-(2-oxoindolin-5-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-chlorophenyl)-N-(2-oxoindolin-5-yl)acrylamide, also known as Cpd-1, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. It is a synthetic compound that has been synthesized through a multistep process.
科学的研究の応用
Chemistry and Biochemistry Applications
Acrylamides, such as "(E)-3-(2-chlorophenyl)-N-(2-oxoindolin-5-yl)acrylamide," play a crucial role in the synthesis of polyacrylamide polymers. These polymers are extensively used in various industries for applications like soil conditioning, wastewater treatment, and as a solid support in protein electrophoresis due to their unique properties. The comprehensive study of acrylamide's chemistry, biochemistry, and its effects on human health is vital for developing safer and more efficient industrial processes (Friedman, 2003).
Polymer Science and Material Engineering
The synthesis of novel carbohydrazones, including those derived from substituted isatins, has shown the potential for creating materials with unique electronic and antioxidant properties. These materials could have applications in developing new antioxidants or materials with specific electronic properties (Çavuş et al., 2020).
Therapeutic Potential
Antioxidant Properties : Compounds derived from isatin, including those with an acrylamide structure, have been studied for their antioxidant activities. These studies aim to understand the relationship between the structural properties of these compounds and their ability to act as antioxidants, potentially leading to new therapeutic agents (Çavuş et al., 2020).
Neuroprotective Applications : Understanding the mechanism of acrylamide's neurotoxicity has provided insights into developing strategies to mitigate its effects. This research is crucial for designing compounds that can offer neuroprotection or counteract the neurotoxic effects of acrylamide and similar compounds (LoPachin & Gavin, 2012).
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-14-4-2-1-3-11(14)5-8-16(21)19-13-6-7-15-12(9-13)10-17(22)20-15/h1-9H,10H2,(H,19,21)(H,20,22)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPSMUXKPDHLHM-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C=CC3=CC=CC=C3Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2527755.png)
![2-methoxy-5-methyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2527759.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide](/img/structure/B2527760.png)


![(Z)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2527764.png)
![8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527765.png)

![2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2527768.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2527771.png)

![4-benzyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527774.png)

![N-(1-(benzofuran-2-yl)propan-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2527776.png)